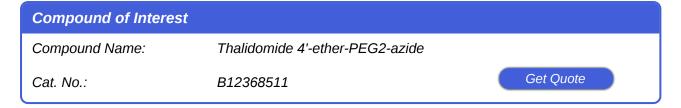


In-Depth Technical Guide: Thalidomide 4'-ether-PEG2-azide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide 4'-ether-PEG2-azide is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery. This heterobifunctional molecule incorporates the well-characterized Cereblon (CRBN) E3 ubiquitin ligase ligand, thalidomide, connected to a two-unit polyethylene glycol (PEG) linker terminating in an azide group. The azide functionality allows for the straightforward conjugation to a target protein ligand via click chemistry, creating a complete PROTAC molecule. This guide provides a detailed overview of the available technical data, a plausible synthesis protocol, and relevant pathway and workflow diagrams for the use of Thalidomide 4'-ether-PEG2-azide in research and development.

Data Presentation

As of the latest literature search, specific experimental NMR and mass spectrometry data for **Thalidomide 4'-ether-PEG2-azide** has not been publicly reported in scientific journals. The data presented below is based on theoretical calculations and information from commercial suppliers.

Table 1: Physicochemical and Mass Spectrometry Data for Thalidomide 4'-ether-PEG2-azide



Property	Value
Molecular Formula	C19H21N5O7
Molecular Weight	431.41 g/mol
CAS Number	2758431-90-0
Appearance	White to off-white solid
Solubility	Soluble in DMSO, DMF
Storage	Store at -20°C
Theoretical Exact Mass	431.1441 g/mol
[M+H]+	432.1519 g/mol
[M+Na]+	454.1338 g/mol

Note: The mass spectrometry data is theoretical and serves as a guideline for expected results upon experimental analysis.

Experimental Protocols

The following protocols describe a plausible synthetic route to **Thalidomide 4'-ether-PEG2-azide** based on established chemical principles, including the synthesis of a key intermediate, 4-hydroxythalidomide, and its subsequent etherification.

Protocol 1: Synthesis of 4-Hydroxythalidomide

This two-step protocol outlines the synthesis of the 4-hydroxythalidomide intermediate.

Step 1: Synthesis of 4-Hydroxyphthalic Anhydride This step is not detailed here as 4-hydroxyphthalic acid is commercially available. The conversion of the diacid to the anhydride can be achieved by heating with acetic anhydride.

Step 2: Condensation with 3-Aminoglutarimide Hydrochloride

 Reaction Setup: In a round-bottom flask, suspend 3-aminoglutarimide hydrochloride (1.0 eq) and 4-hydroxyphthalic acid (1.0 eq) in pyridine.



- Condensation: Heat the mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.
- Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 4-hydroxythalidomide as a solid.

Protocol 2: Synthesis of Thalidomide 4'-ether-PEG2-azide

This protocol describes the Williamson ether synthesis to couple 4-hydroxythalidomide with a PEG2-azide linker.

- Reaction Setup: To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
- Addition of Linker: To the stirred suspension, add 1-(2-azidoethoxy)-2-(2-tosyloxyethoxy)ethane (1.2 eq). The synthesis of this tosylated PEG2-azide linker from commercially available starting materials is a standard procedure.
- Reaction: Heat the reaction mixture to 80 °C and stir overnight. Monitor the reaction for the consumption of starting materials by TLC or LC-MS.
- Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield **Thalidomide 4'-ether-PEG2-azide**.

Protocol 3: NMR and Mass Spectrometry Characterization

¹H and ¹³C NMR Spectroscopy



- Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Data Analysis: The resulting spectra should be consistent with the structure of **Thalidomide** 4'-ether-PEG2-azide. Key expected signals would include those for the phthalimide and glutarimide protons, as well as the characteristic signals for the PEG linker protons.

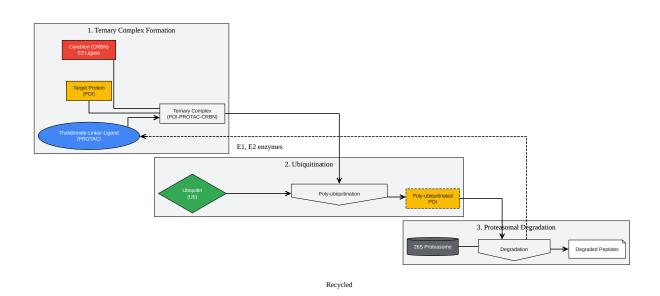
High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Analyze the sample using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
- Data Analysis: The measured mass of the protonated molecule ([M+H]+) should correspond to the theoretical exact mass of 432.1519 g/mol.

Mandatory Visualization Signaling Pathway

The following diagram illustrates the mechanism of action for a PROTAC derived from **Thalidomide 4'-ether-PEG2-azide**.





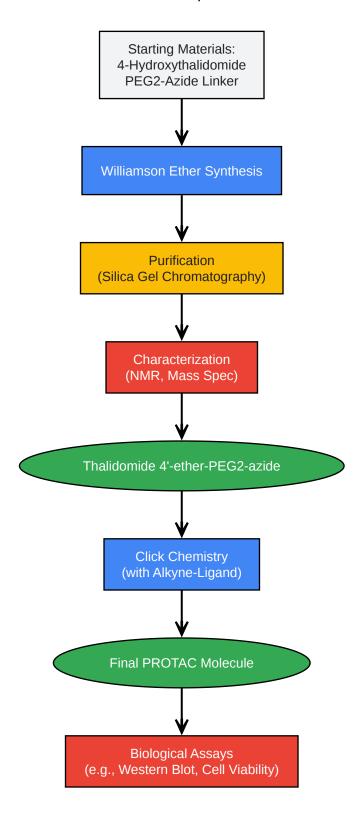
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Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow



The diagram below outlines the general workflow for the synthesis and characterization of **Thalidomide 4'-ether-PEG2-azide** and its subsequent use in PROTAC assembly.



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Caption: Synthesis and application workflow for **Thalidomide 4'-ether-PEG2-azide**.

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